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Compound of Interest

Compound Name: d-Camphoric acid

Cat. No.: B196137

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure
analysis of d-Camphoric acid, a vital chiral building block in pharmaceutical and materials
science. This document details the experimental protocols for crystal growth and structure
determination, presents key crystallographic data in a clear, tabular format, and visualizes the
experimental workflow.

Introduction

d-Camphoric acid, with the systematic IUPAC name (1R,3S)-1,2,2-trimethylcyclopentane-1,3-
dicarboxylic acid, is a naturally occurring chiral dicarboxylic acid. Its rigid, stereochemically
defined structure makes it an invaluable tool for the synthesis of chiral materials, including
metal-organic frameworks (MOFs), and as a resolving agent for racemic mixtures. A thorough
understanding of its three-dimensional structure through single-crystal X-ray diffraction is
fundamental to leveraging its properties in rational drug design and the engineering of novel
crystalline materials.

Experimental Protocols

The determination of the crystal structure of d-Camphoric acid involves two primary stages:
the growth of high-quality single crystals and the analysis of these crystals using single-crystal
X-ray diffraction.
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Single Crystal Growth of d-Camphoric Acid

High-quality single crystals of d-Camphoric acid suitable for X-ray diffraction can be grown
from an aqueous solution by slow evaporation.

Materials and Equipment:

o d-Camphoric acid (purity >99%)
e Deionized water

» Glass beaker

e Hot plate with magnetic stirrer

o Crystallization dish

o Filter paper

Procedure:

o A saturated solution of d-Camphoric acid is prepared by dissolving the solid in deionized
water at a slightly elevated temperature (approximately 40-50 °C) with continuous stirring
until no more solute dissolves.

e The warm, saturated solution is filtered to remove any insoluble impurities.
e The clear filtrate is transferred to a clean crystallization dish.

e The dish is covered with a piece of filter paper, secured with a rubber band, to allow for slow
evaporation of the solvent at room temperature.

e The crystallization dish is left undisturbed in a vibration-free environment.

e Colorless, prismatic single crystals typically form over a period of several days.

Single-Crystal X-ray Diffraction Analysis

The crystal structure of d-Camphoric acid was determined by single-crystal X-ray diffraction.
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Instrumentation and Software:

o Diffractometer: A Bruker-Nonius CAD4 four-circle diffractometer was utilized for data
collection.

« Radiation Source: Graphite-monochromated Mo Ka radiation (A = 0.71073 A) was used.

e Structure Solution and Refinement Software: The structure was solved by direct methods
using the SHELXS97 program and refined by full-matrix least-squares on F2 using
SHELXL97.

Data Collection and Refinement Parameters:

Temperature: Data was collected at 293(2) K.

o Crystal Size: A crystal with dimensions of 0.40 x 0.35 x 0.30 mm was selected for the
experiment.

o Data Collection Method: w-26 scans were employed.
e Absorption Correction: An empirical absorption correction was applied.

e Hydrogen Atoms: Hydrogen atoms attached to carbon were placed in geometrically
calculated positions and refined using a riding model. The hydroxyl hydrogen atoms were
located in a difference Fourier map and refined with distance restraints.

Crystallographic Data for d-Camphoric Acid

The crystallographic data for d-Camphoric acid (CCDC Deposition Number: 205190) is
summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical formula C10H1604
Formula weight 200.23
Temperature 293(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P21

Unit cell dimensions

a=7.468(2) A, a =90°b =7.689(2) A, B =
94.43(3)°c = 9.245(2) A, y = 90°

Volume 529.0(2) A3

z 2

Density (calculated) 1.256 Mg/ms3
Absorption coefficient 0.096 mm~1

F(000) 216

Crystal size 0.40 x 0.35 x 0.30 mm

8 range for data collection

2.73 to 27.50°

Index ranges

-9<h<9,-10sk<9,-12<1<11

Reflections collected

2639

Independent reflections

2403 [R(int) = 0.0216]

Completeness to 6 = 27.50°

99.8 %

Absorption correction

Empirical

Max. and min. transmission

0.9717 and 0.9624

Refinement method

Full-matrix least-squares on F2

Data / restraints / params

2403/1/128

Goodness-of-fit on F2

1.053
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Final R indices [I>2a()]

R1 = 0.0381, wR2 = 0.0988

R indices (all data)

R1 =0.0435, wR2 = 0.1039

Absolute structure param

-0.1(10)

Largest diff. peak/hole

0.213 and -0.180 e.A-3

Table 2: Selected Bond Lengths (A)

Bond Length (A)
O(1)-C(8) 1.315(2)
0(2)-C(8) 1.211(2)
0(3)-C(9) 1.311(2)
0(4)-C(9) 1.216(2)
C(1)-C(2) 1.551(2)
C(1)-C(5) 1.545(2)
C(1)-C(7) 1.543(2)
C(1)-C(9) 1.520(2)
C(2)-C(3) 1.526(2)
C(3)-C(4) 1.527(2)
C(4)-C(5) 1.542(2)
C(4)-C(8) 1.509(2)
C(5)-C(6) 1.536(3)

Table 3: Selected Bond Angles (°)
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Atoms Angle (°)
0(2)-C(8)-0(1) 122.9(2)
0(2)-C(8)-C(4) 122.1(2)
O(1)-C(8)-C(4) 115.0(2)
0(4)-C(9)-0(3) 123.0(2)
O(4)-C(9)-C(1) 121.2(2)
O(3)-C(9)-C(1) 115.8(2)
C(9)-C(1)-C(5) 111.4(2)
C(9)-C(1)-C(7) 109.8(2)
C(5)-C(1)-C(7) 113.1(2)
C(9)-C(1)-C(2) 102.5(1)
C(5)-C(1)-C(2) 103.2(1)
C(7)-C(1)-C(2) 116.1(2)
C(3)-C(2)-C(1) 105.7(2)
C(2)-C(3)-C(4) 105.8(2)
C(8)-C(4)-C(3) 114.3(2)
C(8)-C(4)-C(5) 112.5(2)
C(3)-C(4)-C(5) 102.6(1)
C(6)-C(5)-C(4) 116.2(2)
C(6)-C(5)-C(1) 114.7(2)
C(4)-C(5)-C(1) 102.7(1)

Experimental Workflow Visualization

The following diagram illustrates the key stages in the crystal structure analysis of d-
Camphoric acid.
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Experimental workflow for the crystal structure analysis of d-Camphoric acid.
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Conclusion

This guide has provided a detailed account of the crystal structure analysis of d-Camphoric
acid. The presented crystallographic data offers a precise three-dimensional model of the
molecule, which is essential for its application in stereoselective synthesis and the design of
chiral functional materials. The experimental protocols outlined herein serve as a practical
reference for researchers in the fields of crystallography, medicinal chemistry, and materials
science.

» To cite this document: BenchChem. [Crystal Structure of d-Camphoric Acid: A Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b196137#crystal-structure-analysis-of-d-camphoric-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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